![molecular formula C22H24N2S B2825611 2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole CAS No. 1207043-79-5](/img/structure/B2825611.png)
2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole
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Description
2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole, also known as CPDTI, is a chemical compound that has been widely studied for its potential applications in scientific research. CPDTI is a heterocyclic compound that contains an imidazole ring and two p-tolyl groups. It is a white powder that is soluble in organic solvents such as chloroform and methanol.
Scientific Research Applications
Cyclodextrin Inclusion Complexes
Background: Cyclodextrins are cyclic oligomers derived from enzymatic degradation of starch. They consist of several glucose units linked together covalently, forming a hollow, truncated-cone-shaped structure. The most common native cyclodextrins include α-cyclodextrin (six glucose units), β-cyclodextrin (seven units), and γ-cyclodextrin (eight units).
Applications::- Textile Industry : Functional materials incorporating cyclodextrins enhance textile properties, such as antimicrobial activity and controlled release of active agents .
Functional Materials for Textiles
Applications::Catalysis and Organic Synthesis
Applications::properties
IUPAC Name |
2-cyclopentylsulfanyl-1,5-bis(4-methylphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2S/c1-16-7-11-18(12-8-16)21-15-23-22(25-20-5-3-4-6-20)24(21)19-13-9-17(2)10-14-19/h7-15,20H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXYMWRRIQCZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-1,5-di-p-tolyl-1H-imidazole |
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